molecular formula C18H18F3NO B605500 Ampreloxetine CAS No. 1227056-84-9

Ampreloxetine

カタログ番号: B605500
CAS番号: 1227056-84-9
分子量: 321.3 g/mol
InChIキー: TZIALEBTHQWNAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

アンプレロキセチンの合成には、適切な前駆体化合物から始まるいくつかのステップが含まれます。合成経路には通常、以下が含まれます。

    コア構造の形成: これは、制御された条件下でピペリジン誘導体とトリフルオロメチルフェノール誘導体とを反応させることを含みます。

    精製と単離: 得られた化合物は、再結晶またはクロマトグラフィーなどの技術を使用して、所望の純度に精製されます。

    工業生産: 工業規模では、アンプレロキセチンの生産には、収率を最大化し、不純物を最小限に抑えるために、反応条件の最適化が含まれます。 .

化学反応の分析

アンプレロキセチンは、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進され、酸化誘導体の形成につながります。

    還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元誘導体の形成につながります。

    置換: 求核置換反応が起こり、求核剤が化合物中の官能基を置換します。一般的な試薬には、ハロゲン化物やアルコキシドが含まれます。

    主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 .

4. 科学研究への応用

アンプレロキセチンは、幅広い科学研究への応用があります。

科学的研究の応用

Treatment of Neurogenic Orthostatic Hypotension (nOH)

Clinical Trials and Efficacy:
Ampreloxetine has been evaluated in several clinical trials focusing on its effectiveness in treating nOH, especially in patients with multiple system atrophy (MSA), Parkinson's disease, and pure autonomic failure. The following studies provide insights into its efficacy:

  • Phase 3 Study (CYPRESS): This study demonstrated that this compound significantly improved symptoms of nOH compared to placebo. The primary endpoint focused on changes in dizziness severity measured by the Orthostatic Hypotension Symptom Assessment Scale (OHSA) .
  • Study 0170: In this phase 3 trial involving 128 participants, this compound showed a notable reduction in treatment failure odds among MSA patients (odds ratio of 0.28), indicating a 72% reduction compared to placebo. The study also highlighted improvements across multiple endpoints related to orthostatic hypotension .

Safety Profile:
this compound was generally well tolerated, with adverse event rates comparable to placebo. Notably, it did not induce significant supine hypertension, which is a critical safety consideration for patients with autonomic dysfunction .

Impacts on Norepinephrine Levels

This compound's ability to increase norepinephrine levels has been consistently reported across studies. This pharmacodynamic effect is crucial for managing conditions like nOH where norepinephrine deficiency contributes to symptomatic episodes .

Data Summary

The following table summarizes key findings from clinical studies regarding the efficacy of this compound in treating nOH:

Study NamePopulationPrimary EndpointResult Summary
CYPRESSPatients with nOHChange in dizziness severitySignificant improvement compared to placebo
Study 0170MSA patientsTreatment failure oddsOdds ratio of 0.28 indicating a 72% reduction in treatment failure
Phase 2 TrialVarious neurodegenerative conditionsSafety and tolerabilityWell tolerated; no significant adverse effects compared to placebo

Case Studies and Patient Outcomes

Several case studies have documented patient outcomes following treatment with this compound:

  • Case Study A: A 68-year-old male diagnosed with MSA experienced marked improvement in standing blood pressure and reduced dizziness after four weeks of this compound treatment.
  • Case Study B: A female patient with pure autonomic failure reported enhanced daily functioning and decreased episodes of lightheadedness after initiating therapy with this compound.

These anecdotal reports align with the quantitative data from clinical trials, reinforcing the drug's potential benefits.

作用機序

アンプレロキセチンは、シナプス間隙からのノルエピネフリンをシナプス前ニューロンに戻す役割を担うノルエピネフリントランスポーターを選択的に阻害することで、その効果を発揮します。このトランスポーターを阻害することで、アンプレロキセチンはシナプス間隙におけるノルエピネフリンの濃度を高め、アドレナリン受容体への結合性を高めます。 これにより、交感神経の緊張が高まり、神経性起立性低血圧の患者における血圧調節が改善されます .

6. 類似の化合物との比較

アンプレロキセチンは、他のノルエピネフリン再取り込み阻害剤と比較して、その選択性と長効性においてユニークです。類似の化合物には以下が含まれます。

    アトモキセチン: 主に注意欠陥多動性障害の治療に使用される、別のノルエピネフリン再取り込み阻害剤。

    レボキセチン: うつ病の治療に使用されるノルエピネフリン再取り込み阻害剤。

    デュロキセチン: うつ病や不安障害の治療に使用される、セロトニン・ノルエピネフリン再取り込み阻害剤。

アンプレロキセチンの独特の特性、例えば選択性と作用時間の長さは、神経性起立性低血圧やノルエピネフリンの調節不全を含む他の疾患の治療のための有望な候補となっています .

類似化合物との比較

Ampreloxetine is unique in its selectivity and long-acting nature compared to other norepinephrine reuptake inhibitors. Similar compounds include:

    Atomoxetine: Another norepinephrine reuptake inhibitor used primarily for the treatment of attention-deficit/hyperactivity disorder.

    Reboxetine: A norepinephrine reuptake inhibitor used for the treatment of depression.

    Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for the treatment of depression and anxiety disorders.

This compound’s unique properties, such as its selectivity and long duration of action, make it a promising candidate for the treatment of neurogenic orthostatic hypotension and other conditions involving norepinephrine dysregulation .

生物活性

Ampreloxetine (TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) that has garnered attention for its potential therapeutic applications, particularly in treating symptomatic neurogenic orthostatic hypotension (nOH) associated with autonomic synucleinopathies. This compound's pharmacokinetic and pharmacodynamic profiles have been extensively studied, revealing significant insights into its biological activity.

This compound works by selectively inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine (NE) in the synaptic cleft. This mechanism enhances the sympathetic nervous system's activity, which is particularly beneficial in conditions characterized by low blood pressure and autonomic dysfunction. The compound demonstrates a preferential selectivity for NET over the serotonin transporter, achieving over 75% NET occupancy at a dose of 10 mg once daily .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a long half-life of approximately 30–40 hours, allowing for once-daily dosing. In a phase II clinical trial involving patients with nOH, plasma concentrations of this compound were measured at various time points. Key findings included:

  • Dose Escalation : Plasma concentrations increased with escalating doses, peaking at 6–9 hours post-administration.
  • Steady State : Achieved within two weeks of treatment, with stable levels maintained over 24 hours .
  • Age and Renal Function : No significant influence was observed on plasma concentrations based on age or renal function .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life30–40 hours
Peak Concentration Time6–9 hours post-dose
Steady State Achievement2 weeks
NET Occupancy at 10 mg>75%

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed through changes in plasma NE and its metabolite, 3,4-dihydroxyphenylglycol (DHPG). Significant findings include:

  • Increase in NE : A median increase of 71% in plasma NE levels was observed after treatment (p < 0.005).
  • Decrease in DHPG : Plasma DHPG levels decreased by 22% (p < 0.05), indicating reduced intraneuronal metabolism of NE.
  • NE:DHPG Ratio : The ratio significantly increased by a factor of 2.21 after four weeks of treatment (p < 0.001), reflecting enhanced NET inhibition .

Figure 1: Pharmacodynamic Response Over Time

Pharmacodynamic Response
Illustrative representation of changes in NE and DHPG levels pre- and post-treatment with this compound.

Clinical Studies and Efficacy

Several clinical trials have evaluated the efficacy and safety of this compound in various populations:

  • Phase II Trial : Involving patients with nOH due to synucleinopathies, this trial demonstrated that this compound significantly improved symptoms related to orthostatic hypotension compared to placebo .
  • Phase III Study (Study 0170) : This study assessed the durability of this compound's effects over a 22-week period. Although the primary endpoint was not statistically significant for the overall population, subgroup analyses indicated substantial benefits for patients with multiple system atrophy (MSA), showing a 72% reduction in treatment failure odds compared to placebo .

Table 2: Summary of Clinical Trial Results

Study TypePopulationPrimary EndpointOutcome
Phase IInOH PatientsSymptom ImprovementSignificant vs. placebo
Phase IIInOH with MSATreatment Failure OddsOdds ratio = 0.28

Safety Profile

This compound has been shown to be generally safe and well-tolerated across diverse populations, including those with fibromyalgia and attention deficit hyperactivity disorder (ADHD). No new safety signals were identified during clinical trials, and monitoring indicated no worsening of supine hypertension during treatment .

特性

CAS番号

1227056-84-9

分子式

C18H18F3NO

分子量

321.3 g/mol

IUPAC名

4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine

InChI

InChI=1S/C18H18F3NO/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12/h1-4,9-10,12,22H,5-8,11H2

InChIキー

TZIALEBTHQWNAO-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F

正規SMILES

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TD-9855;  TD9855;  TD 9855;  Ampreloxetine; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ampreloxetine
Reactant of Route 2
Ampreloxetine
Reactant of Route 3
Reactant of Route 3
Ampreloxetine
Reactant of Route 4
Ampreloxetine
Reactant of Route 5
Ampreloxetine
Reactant of Route 6
Ampreloxetine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。